2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C18H19NO2 It is a derivative of biphenyl, featuring methoxy and methyl substituents, as well as a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using a cyanide source such as copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrile group can act as a hydrogen bond acceptor, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the methoxy and nitrile groups, making it less versatile in terms of chemical reactivity.
2,2’-Dimethoxybiphenyl:
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with different pharmacological properties.
Uniqueness
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of methoxy, methyl, and nitrile groups on the biphenyl core.
Properties
CAS No. |
917839-52-2 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-11-7-13(10-18)16(8-12(11)2)15-6-5-14(19-3)9-17(15)20-4/h5-9H,1-4H3 |
InChI Key |
STWCZPMJRAPWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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